Trichlorosucrose, commonly referred to as sucralose and designated by the food additive code E955, is a synthetic sweetener derived from sucrose. It is recognized for its intense sweetness, being approximately 600 times sweeter than sucrose while contributing negligible caloric value to the diet. The compound is primarily used in food and beverage products as a non-nutritive sweetener, appealing to those seeking low-calorie alternatives.
Sucralose is classified as an artificial sweetener and sugar substitute. It is produced through a chemical modification of sucrose, specifically through the chlorination process that replaces three hydroxyl groups with chlorine atoms. This modification results in a compound that retains the sweetness of sugar without the associated calories. In the European Union, it is identified under the E number E955.
The synthesis of sucralose involves a multi-step chlorination process:
This process selectively alters the molecular structure of sucrose, resulting in a disaccharide composed of 1,6-dichloro-1,6-dideoxyfructose and 4-chloro-4-deoxygalactose linked by a glycosidic bond .
Sucralose has the molecular formula and a molecular weight of approximately 397.63 g/mol. Its structure can be described as follows:
The chemical structure can be represented in various notations:
Sucralose primarily undergoes substitution reactions due to its chlorine atoms. The chlorination process itself is critical, enabling the transformation of sucrose into sucralose by selectively replacing hydroxyl groups. This modification significantly alters its chemical behavior compared to sucrose, making it non-caloric and enhancing its sweetness profile.
The stability of sucralose under various conditions allows it to be used in cooking and baking without losing its sweetness or degrading into undesirable compounds .
Sucralose's mechanism of action involves interaction with taste receptors on the tongue. It binds to sweet taste receptors more effectively than sucrose due to its altered molecular structure, which enhances its sweetness perception without being metabolized for energy. As a result, sucralose contributes minimal calories when consumed; most ingested sucralose remains unchanged as it passes through the gastrointestinal tract .
Sucralose exhibits stability over a broad range of pH levels and temperatures, making it suitable for various applications in food processing. Its hygroscopic nature requires careful storage conditions to maintain quality.
Sucralose is widely utilized in:
Its approval by regulatory bodies such as the United States Food and Drug Administration has facilitated its widespread use in consumer products .
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